molecular formula C8H6N2OS B184637 2-(1,2,3-Thiadiazol-4-yl)phenol CAS No. 59834-06-9

2-(1,2,3-Thiadiazol-4-yl)phenol

Cat. No. B184637
CAS RN: 59834-06-9
M. Wt: 178.21 g/mol
InChI Key: SAEWPOWUMHQORT-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)phenol is an organic compound that belongs to the class of 2,4-disubstituted thiazoles . It has the molecular formula C8H6N2OS and a molecular weight of 178.21 .


Molecular Structure Analysis

The molecular structure of 2-(1,2,3-Thiadiazol-4-yl)phenol is characterized by a thiadiazole ring substituted at the 2-position with a phenol group . Further structural details may be found in related studies .


Physical And Chemical Properties Analysis

2-(1,2,3-Thiadiazol-4-yl)phenol has a molecular weight of 178.21 g/mol . Other physical and chemical properties such as melting point and IR spectra can be found in related studies .

Scientific Research Applications

  • Agricultural Application : A study by Al-Quraan et al. (2015) investigated the effects of synthetic 1,2,3-thiadiazole compounds on lentil plants. These compounds significantly influenced γ-aminobutyric acid (GABA) levels, reactive oxygen species (ROS) accumulation, and other physiological aspects, indicating their potential use in plant science and agriculture.

  • Antimicrobial and Anticancer Properties : Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antimicrobial and anticancer activities in a study by Gür et al. (2020). This suggests potential pharmacological applications for these compounds.

  • Corrosion Inhibition : Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives as corrosion inhibitors for iron. Theoretical calculations correlated well with experimental results, indicating these compounds' potential in materials science and engineering applications (Kaya et al., 2016).

  • Antibacterial and Antifungal Agents : Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole with potential antibacterial and antifungal activities, highlighting their potential in developing new therapeutic agents (Ameen & Qasir, 2017).

  • Organic Light-Emitting Diodes (OLEDs) : Jing et al. (2017) investigated iridium(iii) complexes with 1,3,4-thiadiazole derivatives as ancillary ligands in OLEDs. These complexes exhibited high electron mobility and efficient emission, suggesting applications in electronics and photonics (Jing et al., 2017).

  • Chemical Sensing and Detection : Manna et al. (2020) developed a phenyl thiadiazole-based Schiff base chemosensor for detecting Al3+ ions, demonstrating its potential in environmental monitoring and analytical chemistry (Manna et al., 2020).

  • Photodynamic Therapy : Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with 1,3,4-thiadiazole groups for photodynamic therapy applications in cancer treatment, indicating their potential in medical applications (Pişkin et al., 2020).

properties

IUPAC Name

2-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-4-2-1-3-6(8)7-5-12-10-9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWPOWUMHQORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377617
Record name 2-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3-Thiadiazol-4-yl)phenol

CAS RN

59834-06-9
Record name 2-(1,2,3-Thiadiazol-4-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59834-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Minkkilä, MJ Myllymäki, SM Saario… - European journal of …, 2009 - Elsevier
A series of para-substituted phenolic N-alkyl carbamates were evaluated for their FAAH and MGL inhibitory activities. The compounds were generally selective for FAAH, with IC 50 …
Number of citations: 39 www.sciencedirect.com
D Xing, M Feng, Y Zheng, B Huang, H Jiang… - Organic Chemistry …, 2023 - pubs.rsc.org
Alkynyl sulfides are prevalent in bioactive molecules and functional materials. A variety of methods for the construction of alkynyl sulfides have been developed, however, the general …
Number of citations: 1 pubs.rsc.org
H Wen, Y Liu, S Wang, T Wang, G Zhang, X Chen, Y Li… - Molecules, 2019 - mdpi.com
Indoleamine 2,3-dioxygenase (IDO) 1 is the key enzyme for regulating tryptophan metabolism and is an important target for interrupting tumor immune escape. In this study, we …
Number of citations: 20 www.mdpi.com

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